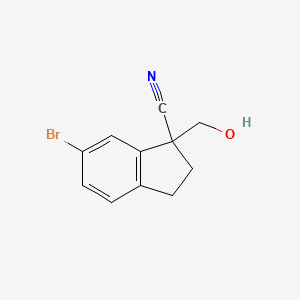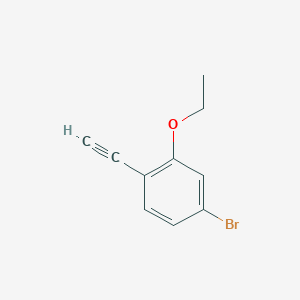
(3R)-3,4-dimethylpiperidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,4-dimethylpiperidin-3-ol;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with two methyl groups and a hydroxyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3R)-3,4-dimethylpiperidin-3-ol typically begins with commercially available starting materials such as piperidine and methylating agents.
Methylation: The piperidine ring is methylated at the 3 and 4 positions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of (3R)-3,4-dimethylpiperidin-3-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3,4-dimethylpiperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R)-3,4-dimethylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
(3S)-3,4-dimethylpiperidin-3-ol;hydrochloride: The stereoisomer of the compound with different spatial arrangement.
3,4-dimethylpiperidine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
4-methylpiperidine: A simpler derivative with only one methyl group.
Uniqueness:
- The presence of both methyl groups and the hydroxyl group in the (3R) configuration imparts unique chemical and biological properties.
- The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3R)-3,4-dimethylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6?,7-;/m0./s1 |
InChI Key |
WFOORALUCWPZOR-JWOPXBRZSA-N |
Isomeric SMILES |
CC1CCNC[C@]1(C)O.Cl |
Canonical SMILES |
CC1CCNCC1(C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


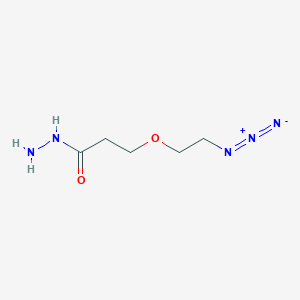
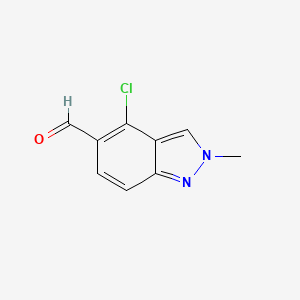
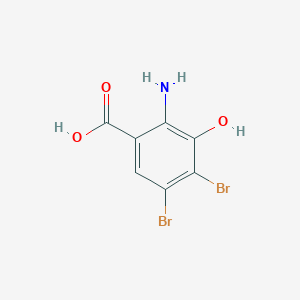
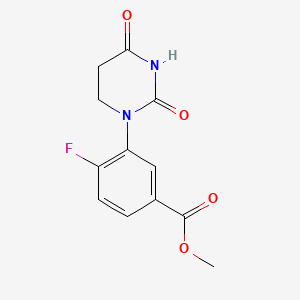
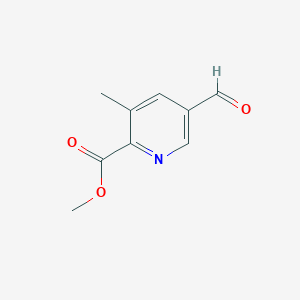


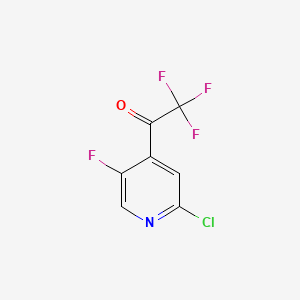

![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
